molecular formula C9H11BrClNO2S B1414314 3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride CAS No. 2140326-30-1

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride

Cat. No.: B1414314
CAS No.: 2140326-30-1
M. Wt: 312.61 g/mol
InChI Key: RDXNVGVMGWMABC-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride is a chemical compound with the molecular formula C₉H₁₁BrClNO₂S and a molecular weight of 312.61 g/mol . This compound is characterized by the presence of an azetidine ring, a bromobenzene group, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-aminopropanol and a suitable dehydrating agent.

    Introduction of the Bromobenzene Group: The bromobenzene group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the azetidine ring.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation Products: Oxidized azetidine derivatives.

    Reduction Products: Sulfide or thiol derivatives.

    Substitution Products: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromobenzene group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • 3-[(4-Bromobenzene)sulfonyl]azetidine hydrochloride
  • 3-[(3-Chlorobenzene)sulfonyl]azetidine hydrochloride
  • 3-[(3-Methylbenzene)sulfonyl]azetidine hydrochloride

Comparison:

  • Structural Differences: The position and type of substituents on the benzene ring (e.g., bromine, chlorine, methyl) differentiate these compounds.
  • Reactivity: The presence of different substituents affects the reactivity and stability of the compounds in various chemical reactions.
  • Applications: While all these compounds may have similar applications, their specific properties and effectiveness can vary based on their structural differences.

3-[(3-Bromobenzene)sulfonyl]azetidine hydrochloride stands out due to its unique combination of functional groups, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXNVGVMGWMABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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